2-(2-{2-Chloro-3-[2-(1-ethyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethyl-3,3-dimethylindol-1-ium iodide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-Chloro-3-[2-(1-ethyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethyl-3,3-dimethylindol-1-ium iodide involves multiple steps. The key steps include the formation of the indolium core and the subsequent attachment of the cyclohexenyl and chloro groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-Chloro-3-[2-(1-ethyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethyl-3,3-dimethylindol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indolium derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-(2-{2-Chloro-3-[2-(1-ethyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethyl-3,3-dimethylindol-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays and imaging techniques.
Biology: Employed in cellular imaging and tracking studies due to its strong fluorescent properties.
Medicine: Utilized in photothermal and sonodynamic therapy for cancer treatment.
Industry: Applied in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 2-(2-{2-Chloro-3-[2-(1-ethyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethyl-3,3-dimethylindol-1-ium iodide involves its ability to absorb near-infrared light and convert it into heat. This property is exploited in photothermal therapy, where the compound is used to selectively target and destroy cancer cells. The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) and the induction of cellular apoptosis .
Comparison with Similar Compounds
Similar Compounds
IR-783 iodide: Another near-infrared fluorescent dye with similar properties but different absorption and emission spectra.
Cy7: A cyanine dye with near-infrared fluorescence, commonly used in biological imaging.
Indocyanine Green (ICG): A clinically approved near-infrared dye used in medical diagnostics and imaging.
Uniqueness
2-(2-{2-Chloro-3-[2-(1-ethyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethyl-3,3-dimethylindol-1-ium iodide stands out due to its strong fluorescent intensity, high photostability, and ability to be used in both photothermal and sonodynamic therapy. Its unique chemical structure allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C34H40ClIN2 |
---|---|
Molecular Weight |
639.0 g/mol |
IUPAC Name |
2-[2-[2-chloro-3-[2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethyl-3,3-dimethylindole;iodide |
InChI |
InChI=1S/C34H40ClN2.HI/c1-7-36-28-18-11-9-16-26(28)33(3,4)30(36)22-20-24-14-13-15-25(32(24)35)21-23-31-34(5,6)27-17-10-12-19-29(27)37(31)8-2;/h9-12,16-23H,7-8,13-15H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
KNMUBWZYEOXZGR-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CC)(C)C.[I-] |
Origin of Product |
United States |
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